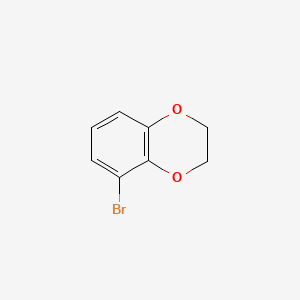

5-Bromo-1,4-benzodioxane

説明

5-Bromo-1,4-benzodioxane is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

5-Bromo-1,4-benzodioxane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in the detoxification processes, thereby impacting the cell’s ability to manage oxidative stress. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered cellular responses and changes in gene expression patterns. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endogenous compounds. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

生物活性

5-Bromo-1,4-benzodioxane is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a benzodioxane core with a bromine substituent at the 5-position. This structural modification plays a crucial role in its biological activity. The synthesis of 5-bromo derivatives typically involves bromination reactions on the benzodioxane scaffold, which can yield various regioisomers with distinct biological properties .

1. Inhibition of Monoamine Oxidase (MAO)

One of the notable biological activities of this compound derivatives is their inhibitory effect on monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibitors of MAO-B are explored for their potential in treating neurological disorders like Parkinson's disease.

- Research Findings : A study reported that certain 1,4-benzodioxane derivatives exhibited significant inhibitory activity against hMAO-B, with IC50 values as low as 0.045 µM, indicating high potency and selectivity . The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups enhances the inhibitory effects.

2. Nicotinic Acetylcholine Receptor Modulation

This compound and its derivatives have been investigated for their ability to modulate nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission and cognitive processes.

- Case Study : A specific study highlighted that substituted 1,4-benzodioxanes could elicit potent effects on α4β2 nAChRs, showcasing their potential as cognitive enhancers or therapeutic agents for neurodegenerative diseases .

3. Antioxidant Properties

Compounds within the 1,4-benzodioxane family have also demonstrated antioxidant activity, which is vital for protecting cells from oxidative stress linked to various diseases.

- Research Insights : Studies have shown that these compounds can scavenge free radicals effectively, contributing to their potential use in formulations aimed at reducing oxidative damage in cells .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The inhibition of MAO-B leads to increased levels of monoamines in the brain, which can enhance mood and cognitive function.

- Receptor Interaction : Binding to nAChRs alters neurotransmitter release patterns, potentially improving synaptic transmission and cognitive functions.

- Antioxidant Activity : The ability to neutralize free radicals helps mitigate cellular damage and inflammation.

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 Value | Mechanism of Action |

|---|---|---|---|

| This compound | MAO-B Inhibition | 0.045 µM | Competitive inhibition |

| 8-Bromo-1,4-benzodioxane | MAO-B Inhibition | 0.067 µM | Competitive inhibition |

| Substituted benzodioxanes | nAChR Modulation | Potent (exact IC50 varies) | Allosteric modulation |

| General benzodioxanes | Antioxidant | Varies | Free radical scavenging |

科学的研究の応用

Medicinal Chemistry Applications

1. Antibacterial Agents

5-Bromo-1,4-benzodioxane derivatives have been investigated for their antibacterial properties. Research indicates that modifications to the benzodioxane structure enhance activity against resistant bacterial strains. For instance, benzodioxane-benzamide derivatives have shown promise as inhibitors of bacterial cell division, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

2. Neurological Disorders

The compound has been explored for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders such as Parkinson's disease. A study demonstrated that certain 1,4-benzodioxan-substituted chalcone derivatives exhibited potent MAO-B inhibition with low neurotoxicity, indicating their potential as drug candidates for neurodegenerative diseases . The most effective compounds from this series showed IC50 values as low as 0.026 µM, highlighting their efficacy and selectivity .

3. Nicotinic Receptor Modulation

This compound derivatives have also been studied for their interaction with nicotinic acetylcholine receptors (nAChRs). Modifications at specific positions on the benzodioxane structure can lead to selective agonism or antagonism of nAChR subtypes, which are crucial for developing treatments for cognitive disorders and addiction . For instance, compounds with substitutions at the C(5) position elicited partial agonism at the α4β2 nAChR subtype, demonstrating their potential in cognitive enhancement therapies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Activity

In a recent study, benzodioxane-benzamide derivatives were synthesized and tested against various bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial activity compared to standard treatments. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzodioxane core were critical for efficacy.

Case Study 2: MAO-B Inhibition

A series of 1,4-benzodioxan-substituted chalcones were designed and evaluated for MAO-B inhibition. The most potent compound demonstrated competitive inhibition with a high selectivity index over other isoforms. The study emphasized the relevance of the benzodioxane moiety in developing new MAO-B inhibitors, paving the way for future drug development focused on neurodegenerative diseases.

特性

IUPAC Name |

5-bromo-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOZRIZXELGVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596264 | |

| Record name | 5-Bromo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58328-39-5 | |

| Record name | 5-Bromo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58328-39-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of correctly identifying the regioisomers of compounds like 5-Bromo-1,4-benzodioxane?

A1: As stated in the research, "A variety of biological active compounds can be classified as 2-substituted 1,4-benzodioxanes bearing one or more substituents at the benzene." [] This means that the exact position of the bromine atom on the benzene ring (in this case, position 5) can significantly impact the biological activity of the compound. Misidentifying the regioisomer could lead to incorrect conclusions about a compound's properties and potential applications. Therefore, the unambiguous identification methods described in the paper are crucial for researchers working with these types of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。